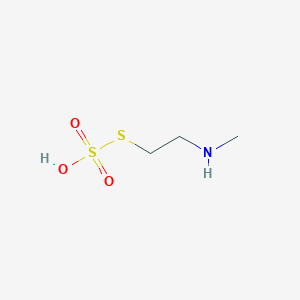
1-(Methylamino)-2-sulfosulfanylethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylamino)-2-sulfosulfanylethane, also known as MSES, is a sulfonated amine compound that has been gaining attention in the scientific community due to its potential applications in various fields. MSES is a water-soluble compound that has been shown to have unique biochemical and physiological effects, making it a promising candidate for use in research and experimentation. In
Wirkmechanismus
The mechanism of action of 1-(Methylamino)-2-sulfosulfanylethane is not yet fully understood, but it is believed to work by modulating the activity of certain enzymes and proteins in the body. 1-(Methylamino)-2-sulfosulfanylethane has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. 1-(Methylamino)-2-sulfosulfanylethane has also been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival and growth.
Biochemische Und Physiologische Effekte
1-(Methylamino)-2-sulfosulfanylethane has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, 1-(Methylamino)-2-sulfosulfanylethane has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. 1-(Methylamino)-2-sulfosulfanylethane has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for use in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Methylamino)-2-sulfosulfanylethane in lab experiments is its water-solubility, which makes it easy to dissolve and administer to test subjects. 1-(Methylamino)-2-sulfosulfanylethane is also relatively stable and has a long shelf life, making it a convenient compound to work with. However, one limitation of using 1-(Methylamino)-2-sulfosulfanylethane in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are many potential future directions for research on 1-(Methylamino)-2-sulfosulfanylethane. One area of interest is in the development of 1-(Methylamino)-2-sulfosulfanylethane-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is in the development of 1-(Methylamino)-2-sulfosulfanylethane-based drugs for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, further research is needed to fully understand the mechanism of action of 1-(Methylamino)-2-sulfosulfanylethane and its potential applications in other areas of research.
Synthesemethoden
1-(Methylamino)-2-sulfosulfanylethane can be synthesized through a multi-step process that involves the reaction of methylamine with sodium bisulfite to form sodium methylsulfonate. This compound is then reacted with ethylene oxide to produce 2-(methylsulfonyloxy)ethanol, which is further reacted with methylamine to form 1-(Methylamino)-2-sulfosulfanylethane.
Wissenschaftliche Forschungsanwendungen
1-(Methylamino)-2-sulfosulfanylethane has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(Methylamino)-2-sulfosulfanylethane has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(Methylamino)-2-sulfosulfanylethane has also been shown to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases such as arthritis and asthma.
Eigenschaften
CAS-Nummer |
1000-68-6 |
|---|---|
Produktname |
1-(Methylamino)-2-sulfosulfanylethane |
Molekularformel |
C3H9NO3S2 |
Molekulargewicht |
171.2 g/mol |
IUPAC-Name |
1-(methylamino)-2-sulfosulfanylethane |
InChI |
InChI=1S/C3H9NO3S2/c1-4-2-3-8-9(5,6)7/h4H,2-3H2,1H3,(H,5,6,7) |
InChI-Schlüssel |
FLHDCEZDRGEYQL-UHFFFAOYSA-N |
SMILES |
CNCCSS(=O)(=O)O |
Kanonische SMILES |
CNCCSS(=O)(=O)O |
Synonyme |
Thiosulfuric acid hydrogen S-[2-(methylamino)ethyl] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



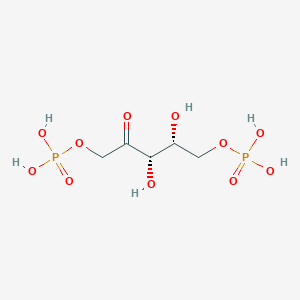
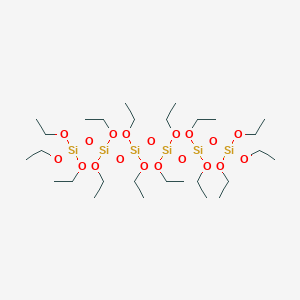
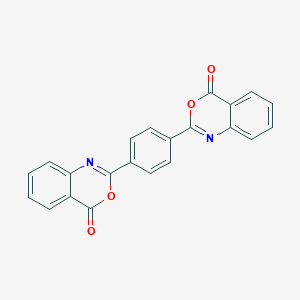
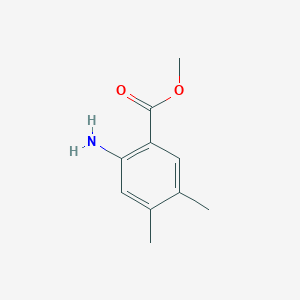
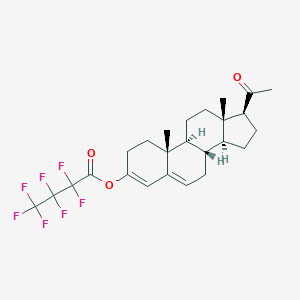
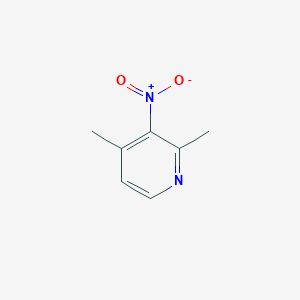
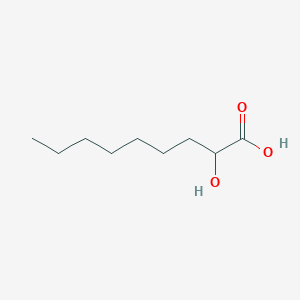
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)
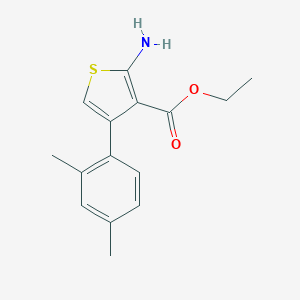
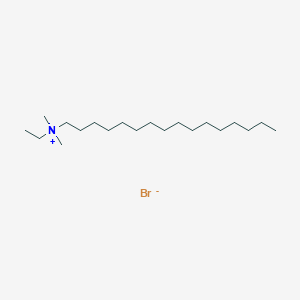
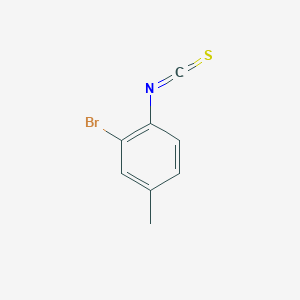
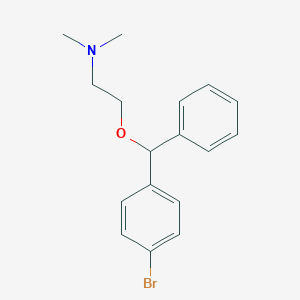
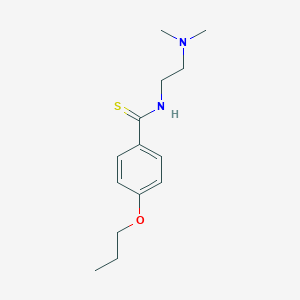
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)